molecular formula C25H41ClO3 B14458090 Propanoic acid, 2-(4-chloro-3-pentadecylphenoxy)-2-methyl- CAS No. 73028-66-7

Propanoic acid, 2-(4-chloro-3-pentadecylphenoxy)-2-methyl-

Cat. No.: B14458090
CAS No.: 73028-66-7
M. Wt: 425.0 g/mol
InChI Key: MVFKOJJMMPJFQQ-UHFFFAOYSA-N
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Description

Propanoic acid, 2-(4-chloro-3-pentadecylphenoxy)-2-methyl- is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a propanoic acid moiety substituted with a 4-chloro-3-pentadecylphenoxy group and a methyl group. It is used in various scientific research applications due to its distinctive chemical behavior and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 2-(4-chloro-3-pentadecylphenoxy)-2-methyl- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-3-pentadecylphenol and 2-bromo-2-methylpropanoic acid.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of propanoic acid, 2-(4-chloro-3-pentadecylphenoxy)-2-methyl- may involve large-scale reactions in batch or continuous flow reactors. The process is optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2-(4-chloro-3-pentadecylphenoxy)-2-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Propanoic acid, 2-(4-chloro-3-pentadecylphenoxy)-2-methyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propanoic acid, 2-(4-chloro-3-pentadecylphenoxy)-2-methyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-(3-pentadecylphenoxy)acetic acid: Similar in structure but lacks the chloro and methyl groups.

    4-chloro-3-pentadecylphenol: Shares the phenol moiety but differs in the acid group.

Uniqueness

Propanoic acid, 2-(4-chloro-3-pentadecylphenoxy)-2-methyl- is unique due to the presence of both the chloro and methyl groups, which confer distinct chemical and biological properties compared to similar compounds.

This detailed article provides a comprehensive overview of propanoic acid, 2-(4-chloro-3-pentadecylphenoxy)-2-methyl-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

73028-66-7

Molecular Formula

C25H41ClO3

Molecular Weight

425.0 g/mol

IUPAC Name

2-(4-chloro-3-pentadecylphenoxy)-2-methylpropanoic acid

InChI

InChI=1S/C25H41ClO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-20-22(18-19-23(21)26)29-25(2,3)24(27)28/h18-20H,4-17H2,1-3H3,(H,27,28)

InChI Key

MVFKOJJMMPJFQQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC1=C(C=CC(=C1)OC(C)(C)C(=O)O)Cl

Origin of Product

United States

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